molecular formula C16H23NO B5501533 N-(1-phenylpropyl)cyclohexanecarboxamide

N-(1-phenylpropyl)cyclohexanecarboxamide

Cat. No.: B5501533
M. Wt: 245.36 g/mol
InChI Key: ODMSVQKUBVDAQL-UHFFFAOYSA-N
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Description

N-(1-phenylpropyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a carboxamide group, with a 1-phenylpropyl substituent on the nitrogen atom. The compound’s backbone combines the hydrophobic cyclohexane ring with the hydrogen-bonding capability of the carboxamide group, while the 1-phenylpropyl chain introduces aromaticity and flexibility. Such structural attributes suggest applications in medicinal chemistry, particularly in designing ligands with tailored solubility and binding properties .

Properties

IUPAC Name

N-(1-phenylpropyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-15(13-9-5-3-6-10-13)17-16(18)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMSVQKUBVDAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.

    Reduction: Formation of N-(1-phenylpropyl)cyclohexylamine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(1-phenylpropyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between N-(1-phenylpropyl)cyclohexanecarboxamide and analogous compounds:

Compound Name Structural Features Key Substituents Molecular Weight Notable Properties/Activities
This compound Cyclohexane + carboxamide + 1-phenylpropyl Phenylpropyl (alkyl-aryl) ~261.36* Unknown (predicted lipophilic)
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) Cyclohexane + thiourea + naphthyl Naphthyl + thiocarbonyl (C=S) ~342.45 Chelating agent, crystallographically characterized
N-(1-phenylethyl)cyclohexanecarboxamide Cyclohexane + carboxamide + phenylethyl Phenylethyl (shorter chain) 231.16 Higher solubility due to shorter chain
N-(1-phenylpropyl)benzamide Benzene + carboxamide + 1-phenylpropyl Benzene (aromatic vs. aliphatic) 239.32 Reduced conformational flexibility vs. cyclohexane
4,4-difluoro-N-[(1S)-3-...]cyclohexanecarboxamide Difluoro-cyclohexane + triazole-bicyclic Fluorine, triazole, azabicyclo 513.67 Enhanced electronegativity, rigid scaffold
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide Cyclohexane + carboxamide + aminoalkyl Amino group (basic site) 198.31 Increased polarity, H-bonding potential

*Calculated based on formula C₁₆H₂₁NO.

Key Comparative Analyses

Thiourea Derivatives (H2L1–H2L9): Structural Difference: Inclusion of a thiourea (-N-C=S) group instead of a carboxamide (-N-C=O). Impact: Thiourea derivatives exhibit superior metal-chelating capabilities due to sulfur’s soft donor properties, enabling selective binding to transition metals (e.g., Cu²⁺, Zn²⁺). This contrasts with the target compound, which lacks chelating sulfur . Biological Relevance: Thiourea analogs demonstrate antifungal and antitumor activities, likely mediated by metal coordination or enzyme inhibition .

N-(1-phenylethyl)cyclohexanecarboxamide: Chain Length: The phenylethyl substituent (C₂ vs. Pharmacokinetics: Shorter chains may limit membrane permeability but improve metabolic stability .

Benzamide vs. Cyclohexanecarboxamide :

  • Aromatic vs. Aliphatic Core : Benzamide’s planar benzene ring facilitates π-π stacking but reduces conformational flexibility compared to cyclohexane. This may alter binding to flat hydrophobic pockets in proteins .

Halogenated and Heterocyclic Derivatives: Electron-Withdrawing Groups: Fluorine substituents (e.g., in ’s compound) increase electronegativity, enhancing interactions with electron-rich biological targets. The target compound’s lack of halogens may limit such effects .

Aminoalkyl Substituents: Polarity and Reactivity: The amino group in N-(2-amino-2-methylpropyl)cyclohexanecarboxamide introduces a basic site, enabling salt formation and H-bonding. The target compound’s purely hydrocarbon substituent lacks this, favoring passive diffusion .

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